

Application Note: Adsorption Kinetics of Reactive Red 198 on Activated Carbon

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Compound of Interest

Compound Name: Reactive Red 198

Cat. No.: B1217670

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Introduction

Reactive dyes, such as **Reactive Red 198** (RR 198), are widely used in the textile industry due to their vibrant colors and excellent stability.[1] However, a significant portion of these dyes is lost during the dyeing process and discharged into wastewater, posing a considerable environmental threat.[1] Activated carbon has emerged as a highly effective adsorbent for the removal of such dyes from aqueous solutions due to its large surface area and porous structure.[2] Understanding the adsorption kinetics is crucial for optimizing the design of wastewater treatment systems. This document provides a detailed protocol for studying the adsorption kinetics of RR 198 onto activated carbon and summarizes key quantitative data from relevant studies.

Experimental Protocols

This section details the methodology for conducting batch adsorption experiments to determine the kinetics of RR 198 removal by activated carbon.

1. Materials and Reagents

- **Reactive Red 198** (RR 198) dye
- Activated Carbon (commercial or prepared from precursors like walnut shells)[3]
- Hydrochloric Acid (HCl) for pH adjustment

- Sodium Hydroxide (NaOH) for pH adjustment
- Distilled or deionized water
- Stoppered conical flasks (100 mL or 250 mL)
- Thermostatic shaker or multiposition magnetic stirrer[4]
- UV-Vis Spectrophotometer or HPLC system[5]
- pH meter
- Centrifuge or filtration apparatus

2. Preparation of Solutions

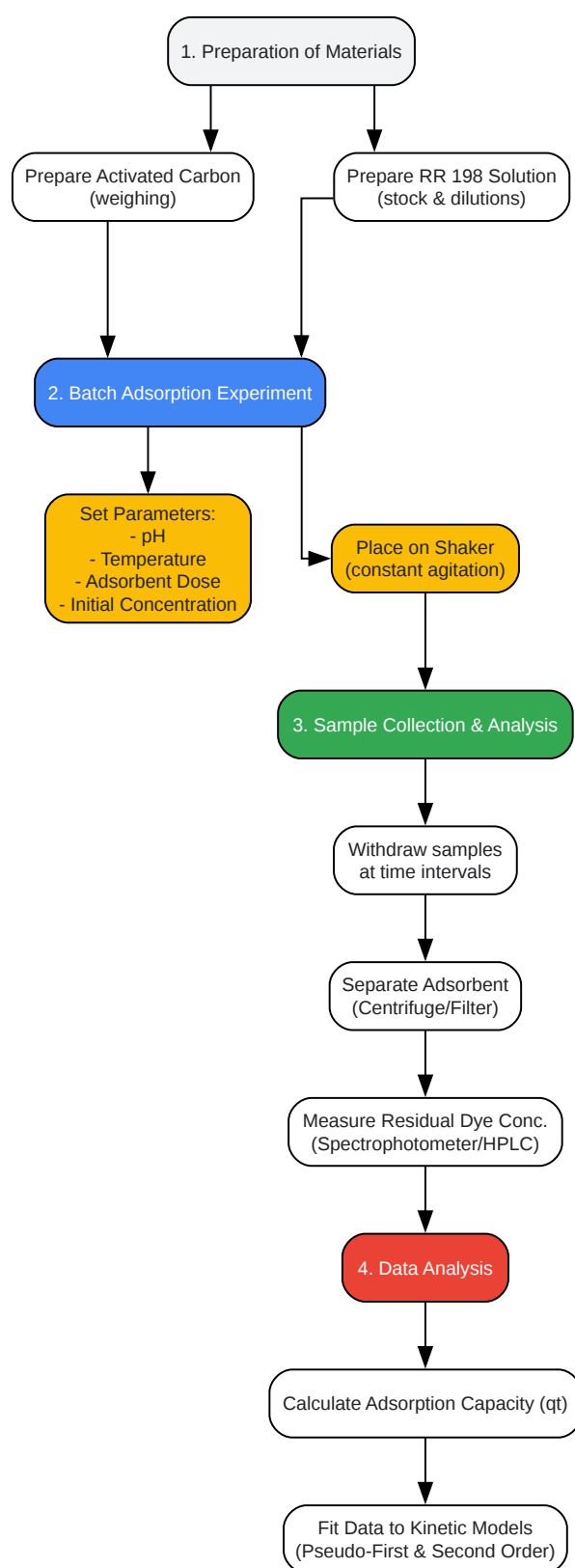
- Adsorbate (RR 198) Stock Solution: Prepare a stock solution of 1000 mg/L by dissolving a precisely weighed amount of RR 198 dye in distilled water.[2]
- Working Solutions: Prepare working solutions of desired concentrations (e.g., 20 to 250 mg/L) by diluting the stock solution with distilled water.[2][4]

3. Batch Adsorption Kinetic Experiments

- Place a fixed amount of activated carbon (e.g., 0.5 g/L to 10 g/L) into a series of stoppered conical flasks.[2][3]
- Add a fixed volume (e.g., 80-100 mL) of the RR 198 working solution of a specific initial concentration to each flask.[2][4]
- Adjust the initial pH of the solutions to the desired value (e.g., in the range of 3-9) using 0.1 M HCl or 0.1 M NaOH.[3] The optimal pH for RR 198 adsorption is typically acidic, around pH 3.[6]
- Place the flasks in a thermostatic shaker set to a constant temperature (e.g., 25, 35, 45 °C) and agitation speed (e.g., 100-150 rpm).[2][3]

- Withdraw samples at predetermined time intervals (e.g., 5, 10, 20, 40, 60, 90, 120 minutes).
[2][6]
- Separate the activated carbon from the solution immediately after sampling by centrifugation (e.g., 5000 rpm for 5 min) or filtration.[7]
- Analyze the residual concentration of RR 198 in the supernatant/filtrate using a UV-Vis spectrophotometer at the dye's maximum wavelength or an HPLC system.[5]
- The amount of dye adsorbed at time t, q_t (mg/g), is calculated using the following equation:
 $q_t = (C_0 - C_t) * V / m$ where:
 - C_0 is the initial dye concentration (mg/L).
 - C_t is the dye concentration at time t (mg/L).
 - V is the volume of the solution (L).
 - m is the mass of the adsorbent (g).

Experimental Workflow



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Caption: Workflow for batch adsorption kinetics study.

Data Presentation: Adsorption Parameters and Kinetic Models

The efficiency of the adsorption process is influenced by several operational parameters. The kinetic data are commonly fitted to pseudo-first-order and pseudo-second-order models to understand the adsorption mechanism.

Table 1: Influence of Operational Parameters on RR 198 Adsorption

Parameter	Optimal Value/Trend	Rationale/Observation	Source
Solution pH	3	Maximum removal is observed in acidic conditions.	[3][6]
Contact Time	40 - 60 min	Adsorption is rapid initially due to abundant active sites, then slows down as equilibrium is approached.	[3][6]
Adsorbent Dosage	0.5 - 2.5 g/L	Removal efficiency increases with dosage due to more available surface area.	[3]
Temperature	Increases with temp.	The adsorption process is often endothermic.	[3][8]
Initial Dye Conc.	Varies	Adsorption capacity (mg/g) increases with initial concentration.	[9]

Kinetic Models

- Pseudo-First-Order Model: Assumes the adsorption rate is proportional to the number of unoccupied sites.
 - Equation: $\log(q_e - q_t) = \log(q_e) - (k_1 / 2.303) * t$
- Pseudo-Second-Order Model: Assumes the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons.[\[10\]](#)
 - Equation: $t / q_t = 1 / (k_2 * q_e^2) + (1 / q_e) * t$

Studies consistently show that the adsorption of RR 198 onto activated carbon is best described by the pseudo-second-order kinetic model, as indicated by higher correlation coefficients ($R^2 > 0.98$).[\[5\]](#)[\[11\]](#) This suggests that the rate-limiting step is likely chemical adsorption.[\[10\]](#)

Table 2: Representative Kinetic Parameters for RR 198 Adsorption on Activated Carbon

Kinetic Model	Parameter	Value	Source
Pseudo-First-Order	$q_{e,cal}$ (mg/g)	Varies	[5] [11]
k_1 (1/min)	Varies	[5] [11]	
R^2	< 0.98	[5] [11]	
Pseudo-Second-Order	$q_{e,cal}$ (mg/g)	Varies	[5] [11]
k_2 (g/mg·min)	Varies	[5] [11]	
R^2	> 0.98	[5] [11]	

Adsorption Isotherms

Adsorption isotherms describe the equilibrium relationship between the adsorbate concentration in the liquid phase and on the adsorbent's surface at a constant temperature.

- Langmuir Isotherm: Describes monolayer adsorption on a homogeneous surface.[\[12\]](#)
- Freundlich Isotherm: An empirical model for multilayer adsorption on a heterogeneous surface.[\[12\]](#)

The equilibrium data for RR 198 adsorption often fits the Langmuir isotherm well, indicating monolayer coverage on the activated carbon surface.[3][5][6]

Table 3: Representative Isotherm Parameters for RR 198 Adsorption

Isotherm Model	Parameter	Value	Source
Langmuir	qmax (mg/g)	79.15	[3]
KL (L/mg)	Varies	[3]	
R ²	> 0.95	[3][6]	
Freundlich	KF ((mg/g)(L/mg) ^{1/n})	Varies	
n	Varies	[5]	[5]
R ²	Varies	[5]	

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